NF-|EB/Pon1-IN-1
Description
NF-κB/PON1-IN-1 (Compound 16) is a synthetic small-molecule inhibitor targeting the NF-κB/PON1 pathway, notable for its dual antioxidant and hepatoprotective properties. It exhibits an IC50 of 45.76 μM against oxidative stress pathways, making it a candidate for therapeutic applications in liver diseases and conditions involving chronic inflammation . Structurally, it is distinct from natural polyphenols like resveratrol or curcumin, as it is designed for enhanced specificity toward the NF-κB pathway and paraoxonase 1 (PON1), an enzyme critical for detoxifying organophosphates and modulating oxidative stress .
Properties
Molecular Formula |
C20H16N6O4S2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanyl-N-pyrazin-2-ylacetamide |
InChI |
InChI=1S/C20H16N6O4S2/c21-32(29,30)14-7-5-13(6-8-14)26-19(28)15-3-1-2-4-16(15)24-20(26)31-12-18(27)25-17-11-22-9-10-23-17/h1-11H,12H2,(H2,21,29,30)(H,23,25,27) |
InChI Key |
QTWSOVMUMKGXFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=NC=CN=C3)C4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of NF-|EB/Pon1-IN-1 involves multiple steps, including the formation of quinazolinone derivatives bearing sulfonamide groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
NF-|EB/Pon1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
NF-|EB/Pon1-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. In biology and medicine, it is investigated for its antioxidant and hepatoprotective properties, which may have therapeutic potential in treating liver diseases and oxidative stress-related conditions. Additionally, it is used in the study of cancer, cardiovascular diseases, neurological diseases, and inflammatory diseases .
Mechanism of Action
The mechanism of action of NF-|EB/Pon1-IN-1 involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. This inhibition leads to a reduction in oxidative stress and inflammation, thereby exerting its antioxidant and hepatoprotective effects. The molecular targets include various transcription factors and enzymes involved in these pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 .
Comparison with Similar Compounds
Key Observations :
- Specificity : Unlike broader inhibitors (e.g., NF-κB/MAPK-IN-1), NF-κB/PON1-IN-1 uniquely combines NF-κB suppression with PON1 modulation, enhancing its role in detoxification and oxidative stress management .
- Therapeutic Scope : While NF-κB-IN-1 is prioritized in cancer research, NF-κB/PON1-IN-1 is tailored for metabolic and liver disorders due to its hepatoprotective activity .
Natural NF-κB Inhibitors
Natural compounds targeting NF-κB often exhibit pleiotropic effects but lack the synthetic precision of NF-κB/PON1-IN-1 :
Key Observations :
- Potency: Natural compounds like EGCG and resveratrol often show lower IC50 values but lack specificity for PON1, limiting their utility in organophosphate detoxification .
- Mechanistic Complexity: Natural polyphenols modulate multiple pathways (e.g., SIRT1, MAPK), whereas NF-κB/PON1-IN-1 offers a more targeted approach with fewer off-target effects .
Dual-Pathway Inhibitors
NF-κB/PON1-IN-1 is part of a growing class of dual-pathway inhibitors. A comparative analysis:
Key Insight : Dual inhibitors like NF-κB/PON1-IN-1 balance efficacy and specificity, making them preferable for chronic conditions requiring long-term modulation of oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
